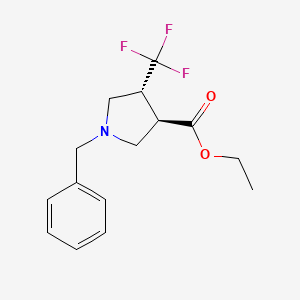

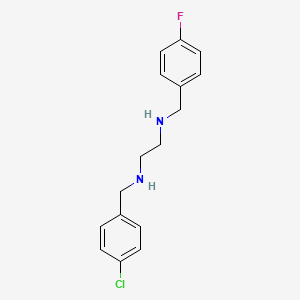

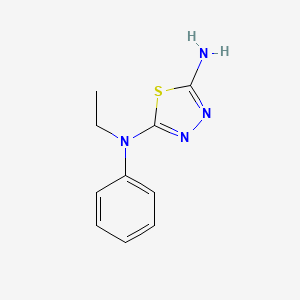

1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

Descripción general

Descripción

“1-(3-Fluorobenzyl)piperazine” is a compound that belongs to the class of piperazine derivatives . It has a molecular formula of C11H15FN2 and a molecular weight of 194.253 g/mol .

Molecular Structure Analysis

The chemical structure of “1-(3-Fluorobenzyl)piperazine” is comprised of a piperazine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Fluorobenzyl)piperazine” include a density of 1.1±0.1 g/cm3, a boiling point of 271.1±25.0 °C at 760 mmHg, and a flash point of 117.7±23.2 °C .Aplicaciones Científicas De Investigación

Anti-Alzheimer's Activity A series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, including compounds related to 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, were synthesized and evaluated for their anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for managing Alzheimer's disease. The study focused on replacing key moieties in donepezil with the N-benzylated derivatives and evaluated their effectiveness against Alzheimer's through in-vivo and in-vitro studies (Gupta et al., 2020).

Anti-Tubercular Agents The 2,4-diaminoquinazoline class, related to 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. An extensive evaluation of this series revealed its potential as a lead candidate for tuberculosis drug discovery. The study focused on understanding structure-activity relationships and observed that certain structural components were key determinants of activity (Odingo et al., 2014).

Inhibitors of Mycobacterium Tuberculosis A series of compounds, including analogs of 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis. These compounds were evaluated for their antituberculosis activity and cytotoxicity. Notably, some compounds exhibited significant activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Metabolism Studies of Radiotracers The compound and its fluorine-substituted analogs have been studied for their metabolism in vitro, especially as acetylcholinesterase inhibitors. This research provides insights into the metabolism of such compounds, crucial for their application in nuclear medicine and biology (Lee et al., 2001).

Inhibitors of Anaplastic Lymphoma Kinase Analog compounds of 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one were studied as potential inhibitors of anaplastic lymphoma kinase (ALK), with implications for cancer treatment. The research focused on the pharmacokinetics of these compounds, highlighting the balance between stability and potency against ALK (Teffera et al., 2013).

Structural and Molecular Studies Detailed structural and molecular studies were conducted on compounds similar to 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one. These studies, involving X-ray diffraction, provide crucial information on the molecular conformation and intermolecular interactions, vital for understanding the properties and potential applications of these compounds (Manjunath et al., 2011).

Antioxidant and Antifungal Properties Benzimidazole derivatives, structurally related to 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, exhibited significant antioxidant and antifungal properties. This suggests potential applications of these compounds in addressing oxidative stress-related diseases and fungal infections (Kuş et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to target proteins likeProthrombin .

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such asnucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit a variety of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c16-13-3-1-2-12(10-13)11-18-8-9-19(15(18)20)14-4-6-17-7-5-14/h1-3,10,14,17H,4-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWERWUASJRYPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)

![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)

![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)

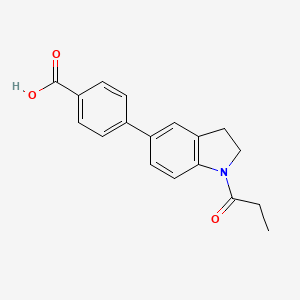

![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)